
6-(cyanomethyl)-N,N-diethylpyridine-3-sulfonamide
Übersicht
Beschreibung
6-(Cyanomethyl)-N,N-diethylpyridine-3-sulfonamide (CDP) is an organic compound belonging to the class of heterocyclic compounds. It is a colorless solid that is soluble in many organic solvents and has a melting point of 117-119 °C. It is a synthetic compound that has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Characterization
- Sulfonamide derivatives have been extensively explored for their utility in organic synthesis, including the development of new methodologies for synthesizing sugar derivatives, amino sugars, and other complex organic compounds. For instance, the synthesis of branched-chain sulfonamides from sugar-spiro-aziridines demonstrates the role of sulfonamides in synthesizing structurally diverse molecules with potential biological applications (Bourgeois, 1976).
Antimicrobial and Antituberculosis Activity
- Sulfonamide compounds have shown significant antimicrobial and antituberculosis activities, highlighting their potential as therapeutic agents. New chalcone-sulfonamide hybrids, for example, exhibited remarkable activity against human cancer cell lines and Mycobacterium tuberculosis, indicating the versatility of sulfonamides in drug discovery (Castaño et al., 2019).
Environmental Science and Water Treatment
- The environmental fate of sulfonamides, including their transformation and degradation in water treatment processes, has been a subject of research. Studies on the photolytic degradation of sulfonamides under simulated solar irradiation have provided insights into their behavior in aquatic environments and the formation of degradation products, which is critical for assessing the environmental impact and removal efficiencies of water treatment technologies (García-Galán et al., 2012).
Kinetics and Reaction Mechanisms
- Understanding the kinetics and reaction mechanisms of sulfonamides with various agents, such as chlorine dioxide, is essential for optimizing their applications in pharmaceuticals and environmental remediation. Research in this area provides valuable information on the reactivity of sulfonamides and their potential transformation products in different environmental matrices (Ben et al., 2017).
Eigenschaften
IUPAC Name |
6-(cyanomethyl)-N,N-diethylpyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-3-14(4-2)17(15,16)11-6-5-10(7-8-12)13-9-11/h5-6,9H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTGBIBXYZQPTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CN=C(C=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(cyanomethyl)-N,N-diethylpyridine-3-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




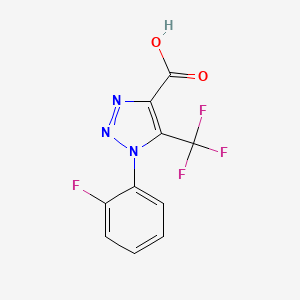
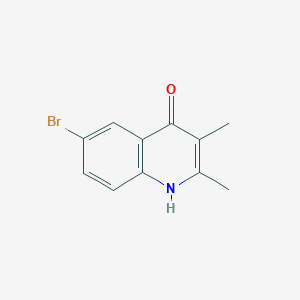

![1-[(3-Bromothiophen-2-yl)methyl]piperazine](/img/structure/B1520328.png)
amine hydrochloride](/img/structure/B1520331.png)
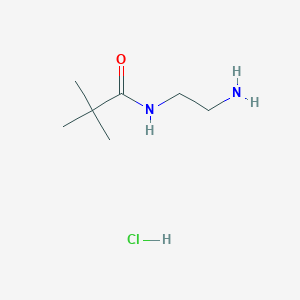
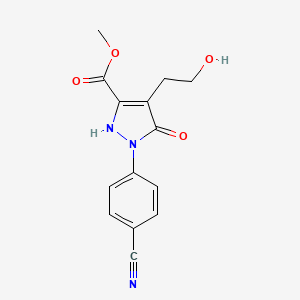
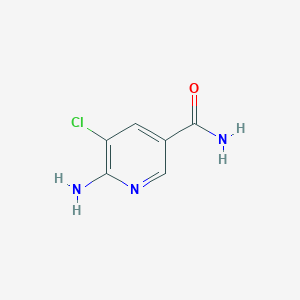

![1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepane dihydrochloride](/img/structure/B1520340.png)


![1-[2-(Morpholin-4-yl)ethyl]piperidin-4-amine trihydrochloride](/img/structure/B1520345.png)